Ethyl 2-(4-formyl-3-methylphenyl)acetate can be sourced from chemical suppliers and is often utilized in research settings. It falls under the category of aromatic esters, which are known for their diverse reactivity and applications in organic synthesis. The compound is identified by its CAS number, 2402830-84-4, which facilitates its recognition in chemical databases.
The synthesis of Ethyl 2-(4-formyl-3-methylphenyl)acetate typically involves the reaction of 4-formyl-3-methylbenzaldehyde with ethyl bromoacetate. This reaction is conducted in the presence of a base such as potassium carbonate, usually in an organic solvent like dimethylformamide (DMF). The reaction conditions typically require elevated temperatures (around 80-100 °C) to achieve optimal yields.
While specific large-scale production methods are not extensively documented, industrial synthesis generally mirrors laboratory techniques but is optimized for higher yields. Continuous flow reactors may be employed to enhance efficiency and consistency, along with advanced purification techniques to ensure product quality.
Ethyl 2-(4-formyl-3-methylphenyl)acetate consists of:
The compound exhibits a planar structure due to the conjugated system of the aromatic ring, which allows for resonance stabilization. The presence of electron-withdrawing groups (formyl) can influence the reactivity of the aromatic system, making it a suitable candidate for electrophilic substitution reactions.
Common spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to analyze the molecular structure:
Ethyl 2-(4-formyl-3-methylphenyl)acetate can participate in several chemical reactions:
Ethyl 2-(4-formyl-3-methylphenyl)acetate has been implicated in various synthetic pathways, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.
In Suzuki-Miyaura reactions:
These steps highlight how compounds similar to Ethyl 2-(4-formyl-3-methylphenyl)acetate can participate in significant synthetic transformations leading to complex organic molecules.
Ethyl 2-(4-formyl-3-methylphenyl)acetate finds utility in various fields:
Ethyl 2-(4-formyl-3-methylphenyl)acetate benefits significantly from Baylis-Hillman chemistry, which constructs its α,β-unsaturated ester framework with high atom economy. The core strategy employs the Morita-Baylis-Hillman (MBH) reaction between ortho-substituted benzaldehyde derivatives (e.g., 4-formyl-3-methylbenzaldehyde) and ethyl acrylate. This transformation is catalyzed by nucleophilic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or dimethylaminopyridine (DMAP), facilitating carbon-carbon bond formation at the aldehyde’s carbonyl carbon [2] [5].
The reaction mechanism proceeds through a three-step sequence: (1) Michael addition of the catalyst to ethyl acrylate, generating a zwitterionic enolate; (2) aldol-type attack on the benzaldehyde electrophile; and (3) rate-determining proton transfer followed by catalyst elimination. Computational studies indicate that electron-withdrawing groups on the benzaldehyde ring (e.g., formyl at C4) accelerate the reaction by enhancing electrophilicity, though steric hindrance from the 3-methyl substituent necessitates optimized conditions [2]. Catalyst screening reveals that bulky phosphines (e.g., tri-tert-butylphosphine) improve yields (≥85%) for sterically congested substrates compared to DABCO (60–75%) by mitigating enolate crowding during the aldol step [5].
Table 1: Catalyst Optimization in Baylis-Hillman Acetate Synthesis
Catalyst | Reaction Time (h) | Yield (%) | Steric Tolerance |
---|---|---|---|
DABCO | 24–48 | 60–75 | Moderate |
DMAP | 18–36 | 70–80 | Moderate |
Tri-tert-butylphosphine | 12–24 | 85–92 | High |
TTMPP* | 10–20 | 88–95 | High |
TTMPP: Tris(2,4,6-trimethoxyphenyl)phosphine
Microwave irradiation (100–120°C) reduces reaction times to 1–2 hours by enhancing molecular collisions and overcoming kinetic barriers in the proton-transfer step [8]. Recent advances include sila-MBH variants, where α-silylated vinyl ketones serve as electrophile precursors, though applicability to ethyl 2-(4-formyl-3-methylphenyl)acetate remains exploratory [2].
Enantioselective synthesis of Ethyl 2-(4-formyl-3-methylphenyl)acetate derivatives leverages chiral catalysts to install stereocenters adjacent to the acetate or formyl groups. Cinchona alkaloid-derived organocatalysts (e.g., β-isocupreidine, β-ICD) enable asymmetric MBH reactions, achieving up to 92% enantiomeric excess (ee) when reacting 3-methyl-4-formylbenzaldehyde with ethyl acrylate [3] [6]. The catalyst’s tertiary nitrogen and hydroxyl groups cooperatively activate both reaction partners: the nitrogen binds acrylate, while the hydroxyl directs aldehyde approach via hydrogen bonding, enforcing a prochiral transition state [3].
Table 2: Stereoselectivity in Asymmetric MBH Reactions
Chiral Catalyst | Solvent | ee (%) | Yield (%) |
---|---|---|---|
β-Isocupreidine (β-ICD) | Toluene | 88 | 78 |
Quinidine thiourea | CH₂Cl₂ | 92 | 75 |
L-Proline-derived phosphine | THF | 80 | 70 |
Bifunctional squaramide | Acetonitrile | 85 | 82 |
Dynamic kinetic asymmetric transformations (DYKAT) resolve racemic mixtures of β-functionalized phenylacetates. For example, enzymatic or metal-catalyzed racemization enables stereoselective esterification or transesterification, yielding enantiopure (>98% ee) products critical for pharmaceuticals [6]. Chiral auxiliary approaches (e.g., Oppolzer’s sultam) temporarily install stereodirecting groups on the acetate carbonyl, enabling diastereoselective formyl-adjacent alkylation before auxiliary cleavage [3].
Challenges persist in controlling enantioselectivity for C3-methyl-bearing substrates due to competing steric and electronic effects. Hybrid catalysts merging organocatalysts with Lewis acidic metals (e.g., BINOL-titanium complexes) are emerging solutions [3].
Solvent-free and energy-efficient syntheses of Ethyl 2-(4-formyl-3-methylphenyl)acetate align with green chemistry principles. Neat reactions between 4-formyl-3-methylbenzaldehyde and ethyl acrylate, catalyzed by DABCO (10 mol%), proceed at 80°C with 75% yield in 4 hours—comparable to solvent-mediated systems but with reduced waste [4] [7]. Solvent-free conditions enhance atom economy (100% theoretical) by eliminating dilution and simplifying purification, though viscous mixtures require intensive stirring [4].
Microwave-assisted MBH reactions achieve dramatic rate acceleration. Irradiating reagents at 100 W (100–120°C) in a monomode reactor completes the coupling in 10–15 minutes (vs. 24–48 hours thermally), preserving the formyl group’s integrity [8]. Dielectric heating directly excites polar intermediates, bypassing conventional heat transfer limitations. Dedicated microwave reactors ensure reproducibility via fiber-optic temperature monitoring and power modulation, critical for avoiding aldehyde decomposition [8].
Table 3: Green Synthesis Optimization
Method | Conditions | Time | Yield (%) | PMI* |
---|---|---|---|---|
Solvent-free (thermal) | DABCO (10 mol%), 80°C, neat | 4 h | 75 | 1.2 |
Microwave (solvent-free) | DABCO (5 mol%), 100 W, 120°C | 15 min | 82 | 1.1 |
Aqueous micellar | TPGS-750-M**, 25°C | 6 h | 68 | 3.5 |
ScCO₂ with ethanol | 40°C, 100 bar | 2 h | 70 | 2.0 |
Process Mass Intensity (PMI): kg waste per kg product; *Tocopherol polyethylene glycol succinate-based surfactant*
Alternative solvents further improve sustainability:
Scaling Ethyl 2-(4-formyl-3-methylphenyl)acetate synthesis introduces challenges in purification, functional group compatibility, and reaction homogeneity. Key issues include:
Purification bottlenecks: Crude MBH adducts contain regioisomers (e.g., γ-addition byproducts) and catalyst residues. Traditional silica gel chromatography is impractical beyond 100-g scales due to solvent consumption. Alternatives include:
Functional group instability: The 4-formyl group is prone to aldol condensation or oxidation during prolonged processing. Strategies include:
Reactor design limitations: Microwave penetration depth restricts batch sizes to ~1 L. Continuous-flow systems resolve this:
Table 4: Scalability and Purification Methods
Scale | Optimal Purification | Yield (%) | Key Challenge | Solution |
---|---|---|---|---|
Lab (1–10 g) | Column chromatography | 70–85 | Solvent waste | Biobased eluents (e.g., ethanol) |
Pilot (100 g) | Vacuum distillation | 75–80 | Formyl decomposition | T < 100°C, P < 1 mmHg |
Industrial (kg) | Crystallization (hexane/EtOAc) | 80–85 | Isomer separation | Gradient cooling |
Continuous flow | In-line extraction | 82–88 | Catalyst removal | Immobilized catalysts |
Future directions focus on immobilized catalysts (e.g., DABCO on polystyrene) for continuous-flow MBH reactions and enzymatic desymmetrization for enantioselective scale-ups [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1